molecular formula C2F3NOS B14553500 Trifluoromethanesulfinyl cyanide CAS No. 61951-27-7

Trifluoromethanesulfinyl cyanide

Cat. No.: B14553500
CAS No.: 61951-27-7
M. Wt: 143.09 g/mol
InChI Key: OBWBUBFDULJYBV-UHFFFAOYSA-N
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Description

Trifluoromethanesulfinyl cyanide is an organosulfur compound characterized by the presence of a trifluoromethyl group, a sulfinyl group, and a cyanide group. This compound is known for its unique chemical properties and reactivity, making it a valuable reagent in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trifluoromethanesulfinyl cyanide can be synthesized through several methods. One common approach involves the chlorination of trifluoromethanesulfonic acid, followed by the reaction with sodium cyanide. Another method includes the oxidation of trifluoromethanesulfonyl chloride with appropriate oxidizing agents . These processes typically require controlled reaction conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and oxidation processes. The use of advanced reactors and purification systems ensures the efficient production of high-purity this compound, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Trifluoromethanesulfinyl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from reactions involving this compound include trifluoromethanesulfonyl derivatives, sulfinyl compounds, and various substituted cyanides .

Mechanism of Action

The mechanism of action of trifluoromethanesulfinyl cyanide involves its strong electrophilic nature, which allows it to react readily with nucleophiles. The trifluoromethyl group enhances its reactivity by stabilizing the transition state during chemical reactions. This compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trifluoromethanesulfinyl cyanide is unique due to its combination of trifluoromethyl, sulfinyl, and cyanide groups, which confer distinct reactivity and stability. This makes it a versatile reagent in organic synthesis and industrial applications, offering advantages over similar compounds in terms of reaction efficiency and product selectivity .

Properties

CAS No.

61951-27-7

Molecular Formula

C2F3NOS

Molecular Weight

143.09 g/mol

IUPAC Name

trifluoromethylsulfinylformonitrile

InChI

InChI=1S/C2F3NOS/c3-2(4,5)8(7)1-6

InChI Key

OBWBUBFDULJYBV-UHFFFAOYSA-N

Canonical SMILES

C(#N)S(=O)C(F)(F)F

Origin of Product

United States

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